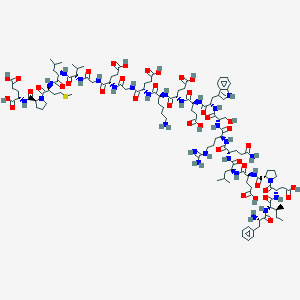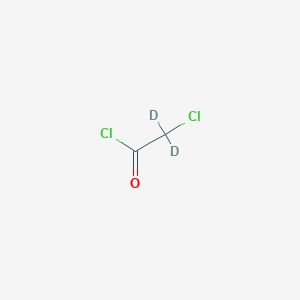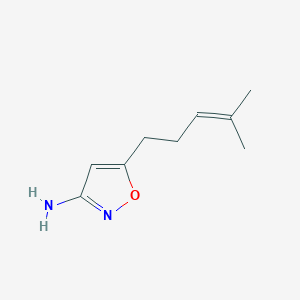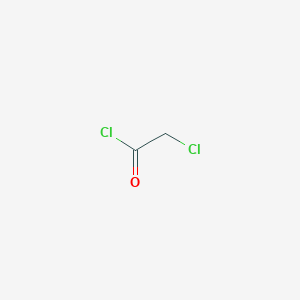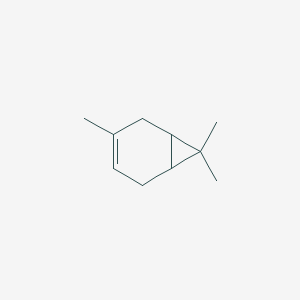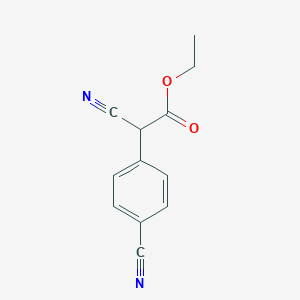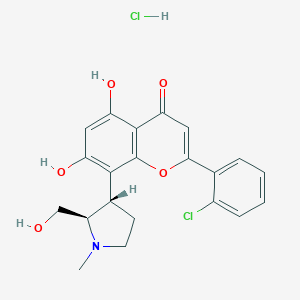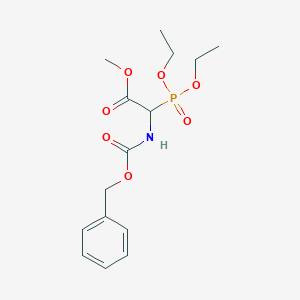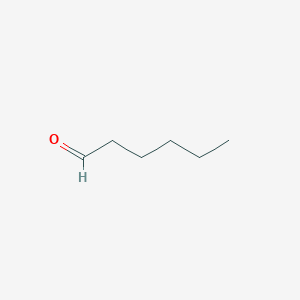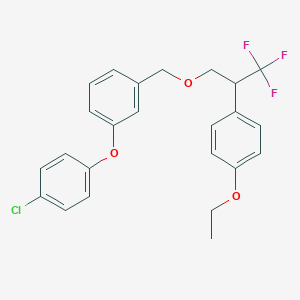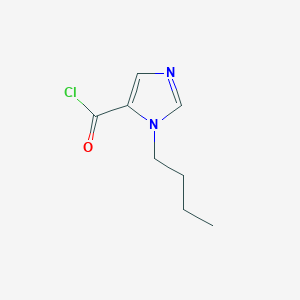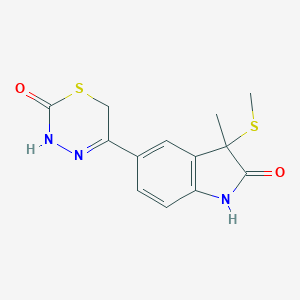
5-(3-Methyl-3-methylthio-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methyl-3-methylthio-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one, commonly known as MTIDT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTIDT is a synthetic compound that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been widely studied.
Mécanisme D'action
The mechanism of action of MTIDT is not fully understood. However, studies have suggested that MTIDT exerts its anticancer and antimicrobial effects by inducing oxidative stress and DNA damage in cancer cells and microorganisms. MTIDT has also been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylases, which play crucial roles in cancer cell proliferation and survival.
Effets Biochimiques Et Physiologiques
MTIDT has been shown to have various biochemical and physiological effects. In vitro studies have shown that MTIDT induces the production of reactive oxygen species (ROS), which play a crucial role in oxidative stress and DNA damage. MTIDT has also been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylases, which play crucial roles in cancer cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
MTIDT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. MTIDT has also been shown to have potent anticancer and antimicrobial properties, making it a valuable tool for studying cancer and infectious diseases. However, the limitations of MTIDT include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of MTIDT. One direction is to investigate the safety and efficacy of MTIDT in vivo. Animal studies are needed to determine the potential toxicity and therapeutic efficacy of MTIDT. Another direction is to investigate the potential use of MTIDT in combination with other anticancer and antimicrobial agents. Combination therapy has been shown to be more effective than monotherapy in treating cancer and infectious diseases. Finally, further studies are needed to elucidate the mechanism of action of MTIDT and to identify its molecular targets.
Méthodes De Synthèse
MTIDT is a synthetic compound that has been synthesized using a specific method. The synthesis of MTIDT involves the reaction of 5-bromo-3-methyl-1H-indole-2-carboxylic acid with thiosemicarbazide in the presence of triethylamine and acetic anhydride. The reaction produces 5-(3-methyl-3-methylthio-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one, which is then purified using column chromatography. The purity of the synthesized compound is confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
MTIDT has potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties. In vitro studies have shown that MTIDT inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MTIDT has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in preventing the growth and spread of cancer.
MTIDT has also been studied for its antimicrobial properties. In vitro studies have shown that MTIDT has potent antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. MTIDT has also been shown to inhibit the biofilm formation of these microorganisms, which is a crucial step in their pathogenesis.
Propriétés
Numéro CAS |
122280-58-4 |
|---|---|
Nom du produit |
5-(3-Methyl-3-methylthio-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
Formule moléculaire |
C13H13N3O2S2 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
5-(3-methyl-3-methylsulfanyl-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C13H13N3O2S2/c1-13(19-2)8-5-7(3-4-9(8)14-11(13)17)10-6-20-12(18)16-15-10/h3-5H,6H2,1-2H3,(H,14,17)(H,16,18) |
Clé InChI |
YRXBCMWOEVAJBM-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C=CC(=C2)C3=NNC(=O)SC3)NC1=O)SC |
SMILES canonique |
CC1(C2=C(C=CC(=C2)C3=NNC(=O)SC3)NC1=O)SC |
Synonymes |
5-(3,6-dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-1,3-dihydro-3- methyl-3-methylthio-2H-indol-2-one 5-DOTMM-indol-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



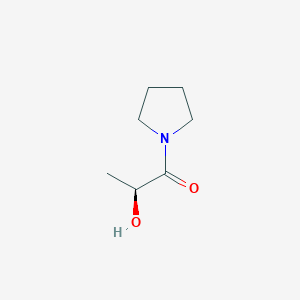
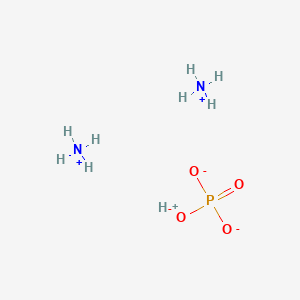
![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)
